

4-Iodophenylsulfur Pentafluoride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Iodophenylsulfur Pentafluoride*

Cat. No.: *B1306096*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 286947-68-0

Chemical Structure:

- Molecular Formula: C₆H₄F₅IS
- Structure: A benzene ring substituted with an iodine atom at the para-position (position 4) and a sulfur pentafluoride (SF₅) group.
- SMILES: C1=CC(=CC=C1S(F)(F)(F)(F)F)I
- InChI: InChI=1S/C6H4F5IS/c7-13(8,9,10,11)6-3-1-5(12)2-4-6/h1-4H
- InChIKey: FRYANWYSCROOCU-UHFFFAOYSA-N

Introduction

4-Iodophenylsulfur pentafluoride is a versatile and highly sought-after reagent in modern organic synthesis, materials science, and drug discovery. The presence of the electron-withdrawing and sterically demanding sulfur pentafluoride (SF₅) group, often referred to as a "super-trifluoromethyl" group, imparts unique electronic and physicochemical properties to the aromatic ring. This, combined with the reactive iodine handle, makes it a valuable building block for the introduction of the SF₅ moiety and for participation in a wide array of cross-

coupling reactions. This guide provides an in-depth overview of its properties, synthesis, and key applications.

Physicochemical and Spectral Data

The following tables summarize the key physical, chemical, and spectral properties of **4-Iodophenylsulfur pentafluoride**.

Property	Value
Molecular Weight	330.05 g/mol
Appearance	Light orange to yellow to green powder/crystal
Melting Point	34 - 38 °C
Boiling Point	52 °C at 0.8 mmHg
Purity (typical)	≥ 94% (GC)

Spectral Data	Description
¹ H NMR	Spectra would show characteristic signals for a 1,4-disubstituted benzene ring.
¹³ C NMR	Spectra would display signals for the aromatic carbons, with the carbon attached to the SF ₅ group showing a characteristic coupling to the fluorine atoms.
¹⁹ F NMR	The spectrum is expected to show two signals corresponding to the axial and equatorial fluorine atoms of the SF ₅ group, often as a doublet and a quintet, respectively. ^[1]
Mass Spectrometry	Predicted m/z for [M+H] ⁺ is 330.90715. ^[2]
Infrared (IR) Spectroscopy	The IR spectrum would exhibit characteristic absorption bands for the C-I, C-F, and S-F bonds, as well as aromatic C-H and C=C stretching vibrations.

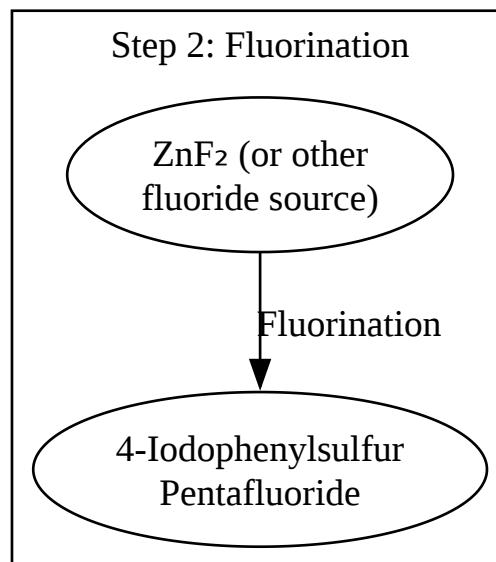
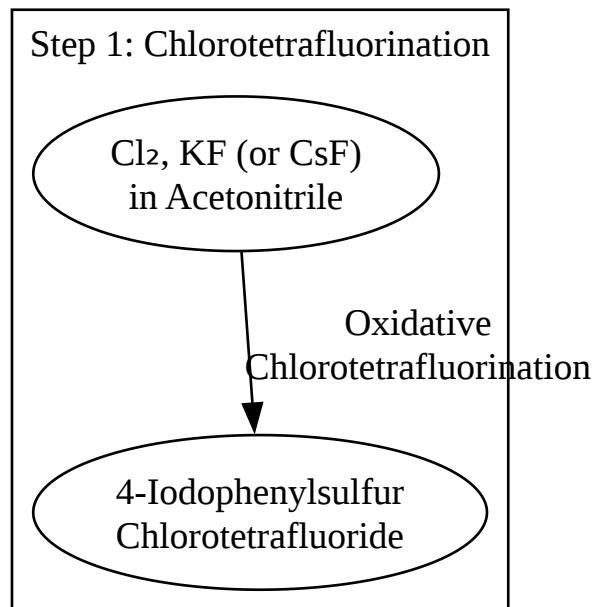
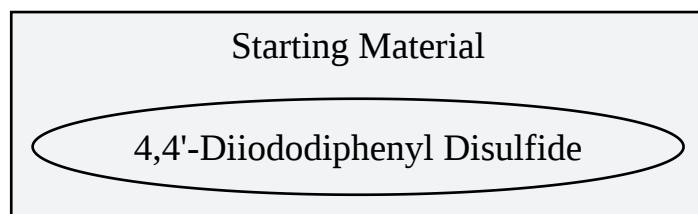
Experimental Protocols

Synthesis of 4-Iodophenylsulfur Pentafluoride

The synthesis of arylsulfur pentafluorides, including the 4-iodo derivative, is typically achieved through a two-step process starting from the corresponding diaryl disulfide.[\[3\]](#)

Step 1: Synthesis of 4-Iodophenylsulfur Chlorotetrafluoride

This step involves the oxidative chlorotetrafluorination of 4,4'-diiododiphenyl disulfide.




- Reactants: 4,4'-diiododiphenyl disulfide, chlorine (Cl₂), and an alkali metal fluoride (e.g., potassium fluoride or cesium fluoride).
- Solvent: Dry acetonitrile.
- Procedure:
 - To a suspension of the diaryl disulfide and an excess of the alkali metal fluoride in dry acetonitrile, chlorine gas is bubbled through at a controlled temperature (typically starting at ice-bath temperature and slowly warming to room temperature).
 - The reaction progress is monitored by ¹⁹F NMR spectroscopy.
 - Upon completion, the reaction mixture is worked up to isolate the 4-iodophenylsulfur chlorotetrafluoride intermediate.

Step 2: Fluorination to 4-Iodophenylsulfur Pentafluoride

The intermediate chlorotetrafluoride is then converted to the final pentafluoride product.

- Reactants: 4-Iodophenylsulfur chlorotetrafluoride and a fluoride source (e.g., zinc fluoride (ZnF₂), hydrogen fluoride (HF), or antimony fluorides).[\[3\]](#)
- Procedure:
 - The 4-iodophenylsulfur chlorotetrafluoride is treated with the fluorinating agent.

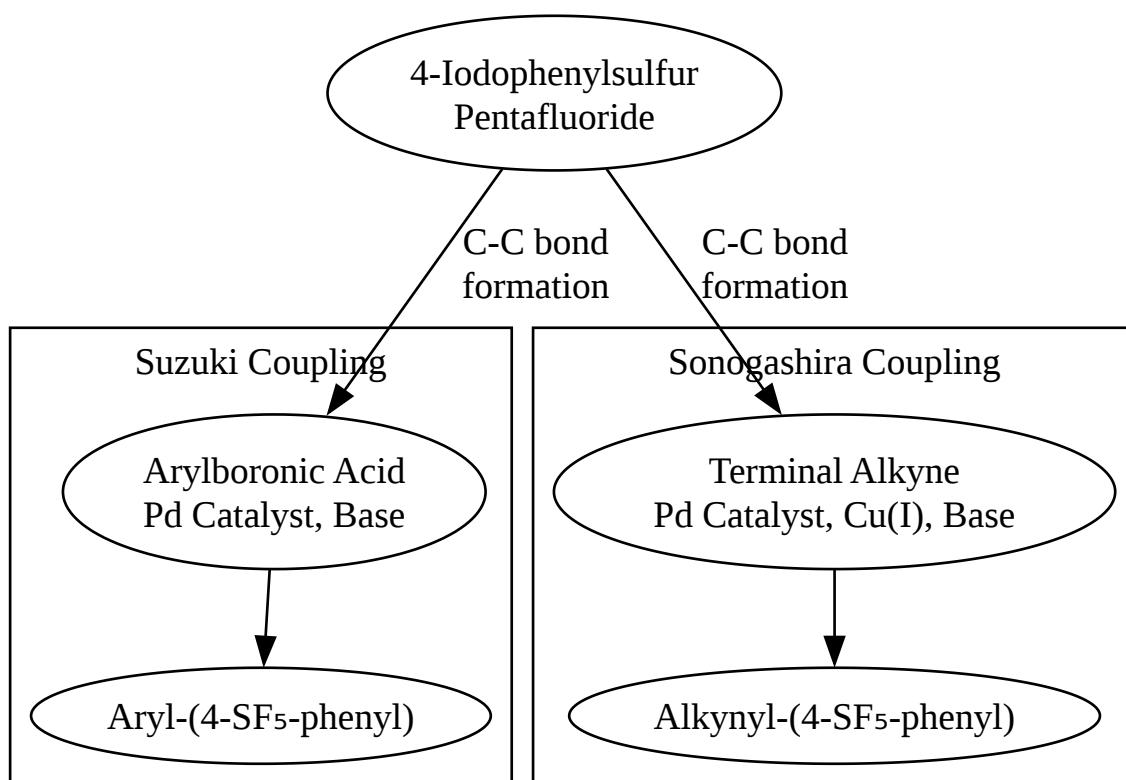
- The reaction conditions (temperature and time) are optimized for the specific fluorinating agent used.
- The crude product is purified by distillation or recrystallization to yield **4-iodophenylsulfur pentafluoride**.

[Click to download full resolution via product page](#)

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom in **4-iodophenylsulfur pentafluoride** serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecules containing the SF₅ moiety. Below are general protocols for Suzuki and Sonogashira couplings.

General Protocol for Suzuki Coupling:


- Reactants: **4-iodophenylsulfur pentafluoride** (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
- Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
- Procedure:
 - In a reaction vessel, combine **4-iodophenylsulfur pentafluoride**, the arylboronic acid, the palladium catalyst, and the base.
 - The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
 - The degassed solvent system is added, and the mixture is heated with stirring.
 - Reaction progress is monitored by TLC or LC-MS.
 - Upon completion, the reaction is cooled, and a standard aqueous workup is performed, followed by purification of the product by column chromatography.

General Protocol for Sonogashira Coupling:

- Reactants: **4-iodophenylsulfur pentafluoride** (1.0 eq), a terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., Cul, 1-5 mol%), and a base (e.g., triethylamine, diisopropylamine).
- Solvent: Anhydrous solvent such as THF or DMF.
- Procedure:
 - To a solution of **4-iodophenylsulfur pentafluoride** and the terminal alkyne in the chosen solvent, the palladium catalyst, copper(I) iodide, and the amine base are added under an

inert atmosphere.

- The reaction mixture is stirred at room temperature or heated as required.
- The reaction is monitored by TLC or GC-MS.
- After completion, the reaction mixture is worked up by filtration and concentration, followed by purification of the coupled product.

[Click to download full resolution via product page](#)

Applications in Research and Development

4-Iodophenylsulfur pentafluoride is a key building block in several areas of chemical research:

- Drug Discovery and Medicinal Chemistry: The SF₅ group is a bioisostere of other functional groups like trifluoromethyl (CF₃) and tert-butyl groups. Its introduction into drug candidates can modulate properties such as lipophilicity, metabolic stability, and binding affinity, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The iodo-

functionality allows for the late-stage introduction of the SF₅-phenyl moiety into complex drug scaffolds.

- Materials Science: The incorporation of the highly fluorinated and stable SF₅ group into polymers and other materials can enhance their thermal and chemical resistance, as well as modify their electronic properties. This makes **4-iodophenylsulfur pentafluoride** a valuable monomer or precursor for the synthesis of high-performance materials.^[3]
- Agrochemicals: Similar to pharmaceuticals, the introduction of the SF₅ group can enhance the efficacy and environmental persistence of agrochemicals.
- Organic Synthesis: Beyond its use in cross-coupling reactions, the SF₅ group can influence the reactivity of the aromatic ring, opening up possibilities for further functionalization.

Safety and Handling

As with all specialized chemical reagents, **4-Iodophenylsulfur pentafluoride** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Iodophenylsulfur pentafluoride is a powerful and versatile building block that provides a gateway to the unique chemical space offered by the sulfur pentafluoride group. Its utility in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The synthetic protocols and data presented in this guide are intended to facilitate its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Hetero)aryl-SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Iodophenylsulfur Pentafluoride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306096#4-iodophenylsulfur-pentafluoride-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com